

An In-depth Technical Guide to the Synthesis and Purification of Salinazid

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Compound of Interest

Compound Name:	Salinazid
CAS No.:	1082667-45-5
Cat. No.:	B10763054

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of **Salinazid**, a compound of interest in medicinal chemistry. The following sections detail the chemical principles, experimental protocols, and data associated with the preparation of high-purity **Salinazid**.

Introduction

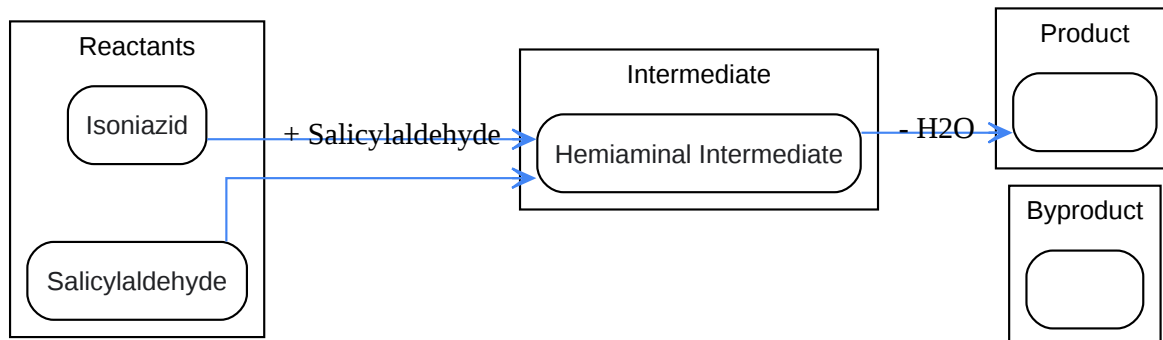
Salinazid, also known as salicylaldehyde isonicotinoyl hydrazone, is a Schiff base derived from the condensation of isoniazid and salicylaldehyde. It belongs to the hydrazone class of compounds, which are characterized by the presence of a C=N-NH-C=O functional group. This structural motif imparts a range of biological activities, and **Salinazid** has been investigated for its potential therapeutic properties. This guide outlines a reliable method for its synthesis and subsequent purification to a high degree of purity, suitable for research and development purposes.

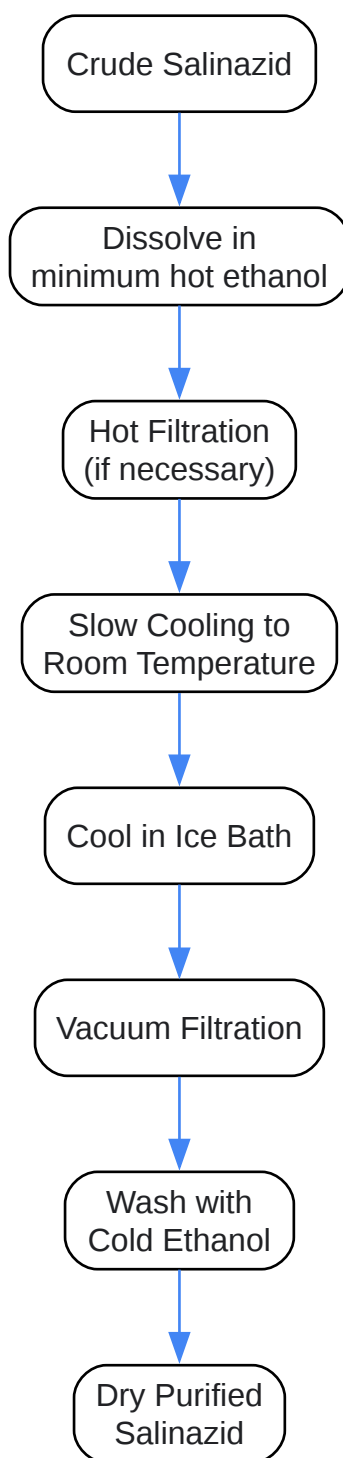
Synthesis of Salinazid

The synthesis of **Salinazid** is achieved through a condensation reaction between isoniazid and salicylaldehyde. This reaction is a classic example of Schiff base formation, where the primary amine of the isoniazid hydrazide attacks the carbonyl carbon of the salicylaldehyde, followed by dehydration to form the imine linkage.

Reaction Mechanism

The formation of the Schiff base involves a two-step mechanism. Initially, the nucleophilic nitrogen of the hydrazine moiety of isoniazid attacks the electrophilic carbonyl carbon of salicylaldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone. The reaction is typically catalyzed by a small amount of acid, which protonates the hydroxyl group of the hemiaminal, making it a better leaving group.





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